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molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No. B116992
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04874901

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[CH:3]([O:12][CH2:13][Cl:14])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH:3]([O:12][CH2:13][F:1])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[CH:3]([O:12][CH2:13][Cl:14])([C:4]([F:5])([F:6])[F:7])[C:8]([F:11])([F:10])[F:9] |f:0.1|

Inputs

Step One
Name
stainless steel
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
127.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
434.6 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)OCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled
DISTILLATION
Type
DISTILLATION
Details
the organic material distilled

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)OCF
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.21 mol
AMOUNT: MASS 241 g
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)OCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04874901

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[CH:3]([O:12][CH2:13][Cl:14])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH:3]([O:12][CH2:13][F:1])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[CH:3]([O:12][CH2:13][Cl:14])([C:4]([F:5])([F:6])[F:7])[C:8]([F:11])([F:10])[F:9] |f:0.1|

Inputs

Step One
Name
stainless steel
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
127.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
434.6 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)OCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled
DISTILLATION
Type
DISTILLATION
Details
the organic material distilled

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)OCF
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.21 mol
AMOUNT: MASS 241 g
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)OCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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